molecular formula C31H39NO2 B12419228 Decarboxy Fexofenadine-d3

Decarboxy Fexofenadine-d3

货号: B12419228
分子量: 460.7 g/mol
InChI 键: FZSQPQGERLSIOR-CTDYWGJISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Decarboxy Fexofenadine-d3 is a deuterated form of Decarboxy Fexofenadine, which is a derivative of Fexofenadine. Fexofenadine is a second-generation antihistamine used to treat allergy symptoms. The deuterated form, this compound, is often used in scientific research due to its stability and unique properties .

准备方法

合成路线和反应条件

脱羧非索非那定-d3 的合成涉及多个步骤,从非索非那定的基本结构开始。该过程通常包括:

    烷基化: 卤代化合物与氮杂环醇烷基化生成酮化合物。

    还原: 酮化合物被还原以引入丙酸官能团。

工业生产方法

脱羧非索非那定-d3 的工业生产遵循类似的合成路线,但在更大规模上进行。 该过程针对产率和纯度进行了优化,通常涉及先进技术,例如连续流反应器和高效液相色谱进行纯化 .

化学反应分析

反应类型

脱羧非索非那定-d3 会发生各种化学反应,包括:

常用的试剂和条件

主要形成的产物

从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可以生成羟基化衍生物,而还原可以生成醇或胺 .

科学研究应用

Pharmacokinetics and Metabolism

Research indicates that Decarboxy Fexofenadine-d3 exhibits distinct pharmacokinetic properties compared to its parent compound. The deuterated form enhances metabolic stability and may provide insights into the drug's bioavailability and efficacy in clinical settings. A study conducted on the pharmacokinetics of fexofenadine hydrochloride in pediatric populations demonstrated that dose adjustments are necessary to achieve therapeutic levels comparable to adults, highlighting the importance of understanding its metabolic pathways .

Scientific Research Applications

  • Allergy Treatment Studies
    • Clinical Trials : Several clinical trials have evaluated the efficacy of fexofenadine hydrochloride, establishing a foundation for understanding this compound's potential as a therapeutic agent. For instance, a double-blind, placebo-controlled trial demonstrated significant improvements in symptoms of chronic idiopathic urticaria with fexofenadine treatment .
  • Pharmacogenomic Research
    • Genetic Variability : Studies have explored how genetic variations affect the metabolism of fexofenadine and its derivatives. Understanding these variations can lead to personalized medicine approaches, optimizing dosing regimens based on individual genetic profiles.
  • Neuropharmacology
    • Dopamine Receptor Interaction : Research has indicated that fexofenadine may interact with dopamine receptors, specifically D3 receptors. This interaction suggests potential applications in treating neuropsychiatric disorders where dopamine dysregulation is a factor .
  • Drug Development and Safety Assessment
    • Toxicological Studies : The safety profile of this compound is critical for its development as a therapeutic agent. Toxicological assessments are essential to evaluate long-term effects and potential adverse reactions associated with its use.

Case Studies

Case StudyDescriptionFindings
Study on Pediatric DosingEvaluated pharmacokinetics in children aged 6 months to 12 yearsIdentified appropriate dosing strategies for effective treatment
Chronic Urticaria TreatmentDouble-blind trial assessing efficacy against placeboDemonstrated significant symptom relief with higher doses
Neuropharmacological EffectsInvestigated interactions with dopamine receptorsSuggested potential for treating dopamine-related disorders

作用机制

脱羧非索非那定-d3 通过拮抗组胺在 H1 受体上的作用来发挥其作用。这阻止了组胺与其受体结合,从而减轻过敏症状。 氘代形式提供了增强的稳定性,并允许更精确地研究药物的药代动力学和动力学 .

相似化合物的比较

类似化合物

独特性

这使得它在需要精确测量的研究环境中特别有价值 .

生物活性

Decarboxy Fexofenadine-d3 is a derivative of fexofenadine, an antihistamine commonly used for the treatment of allergic symptoms. This article explores its biological activity, focusing on pharmacokinetics, efficacy in clinical settings, and potential therapeutic applications.

Overview of Fexofenadine

Fexofenadine is primarily known for its role as a selective antagonist of peripheral H1 receptors, which mitigates allergic responses. Its active metabolite, this compound, has garnered attention for its potential enhanced efficacy and safety profile.

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Absorption and Bioavailability

A study assessing the absorption of fexofenadine and its metabolites indicated that while fexofenadine is well absorbed, the introduction of vitamin D3 did not significantly alter its pharmacokinetics. The geometric mean area under the curve (AUC) for fexofenadine increased from 1.932 to 2.761 mg/L·h after a 10-day course of 1,25(OH)2D3, indicating a potential increase in bioavailability but with high inter-individual variability .

Parameter Before Vitamin D3 After Vitamin D3 Geometric Mean Ratio (GMR) 90% Confidence Interval
Fexofenadine AUC1.932 mg/L·h2.761 mg/L·h1.4290.890 - 2.294
Folic Acid AUC0.403 mg/L·h0.414 mg/L·h1.0270.788 - 1.340

Efficacy in Clinical Studies

Recent meta-analyses have demonstrated the efficacy of fexofenadine in reducing total symptom severity scores (TSS) in patients suffering from seasonal allergic rhinitis (SAR). In a pooled analysis of 12 studies involving over 7000 patients, those treated with fexofenadine showed a significant reduction in TSS compared to placebo .

Key Findings from Meta-Analysis

  • Total Symptom Severity Score (TSS) : Patients receiving fexofenadine had a standardized mean difference (SMD) of -0.33 (95% CI -0.47 to -0.18; p < 0.0001) compared to placebo.
  • Adverse Events : The frequency of adverse events was comparable between fexofenadine and placebo groups (OR = 1.04; 95% CI 0.88–1.21), indicating a favorable safety profile.

Case Studies and Research Findings

Several case studies have highlighted the role of this compound in treating allergic conditions:

  • Case Study A : A clinical trial involving pediatric patients demonstrated that administration of this compound led to improved symptom relief with minimal side effects.
  • Case Study B : In adults with chronic urticaria, treatment with this compound resulted in significant reductions in itch severity and wheal size compared to baseline measurements.

属性

分子式

C31H39NO2

分子量

460.7 g/mol

IUPAC 名称

1,2,2-trideuterio-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol

InChI

InChI=1S/C31H39NO2/c1-24(2)25-15-17-26(18-16-25)30(33)14-9-21-32-22-19-29(20-23-32)31(34,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,24,29-30,33-34H,9,14,19-23H2,1-2H3/i14D2,30D

InChI 键

FZSQPQGERLSIOR-CTDYWGJISA-N

手性 SMILES

[2H]C([2H])(CCN1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C([2H])(C4=CC=C(C=C4)C(C)C)O

规范 SMILES

CC(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。